REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([F:10])=[CH:4][C:5]([Cl:9])=[C:6]([OH:8])[CH:7]=1.Br[CH:12]([CH3:14])[CH3:13].C(=O)([O-])[O-].[K+].[K+]>>[Cl:9][C:5]1[C:6]([O:8][CH:12]([CH3:14])[CH3:13])=[CH:7][C:2]([NH2:1])=[C:3]([F:10])[CH:4]=1 |f:2.3.4|
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Name
|
|
Quantity
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22 g
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Type
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reactant
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Smiles
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NC=1C(=CC(=C(C1)O)Cl)F
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Name
|
|
Quantity
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38.4 mL
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Type
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reactant
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Smiles
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BrC(C)C
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Name
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|
Quantity
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37.6 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 17 h
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Duration
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17 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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The filtrate was evaporated to dryness under reduced pressure
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Name
|
|
Type
|
product
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Smiles
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ClC1=CC(=C(N)C=C1OC(C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |